1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane
Description
Nomenclature and Structural Classification within Bicyclic Amines
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane. nih.gov This nomenclature provides a precise description of its structure.
The name is broken down as follows:
Bicyclo[3.2.1]octane : This indicates a bicyclic structure containing a total of eight carbon atoms. The numbers in the brackets, [3.2.1], refer to the number of atoms in the bridges connecting the two main bridgehead atoms, following the von Baeyer nomenclature system for polycyclic systems. qmul.ac.uk
3-aza : The prefix "aza" signifies that a carbon atom in the ring has been replaced by a nitrogen atom. The number '3' specifies the position of this nitrogen atom within the bicyclic framework. qmul.ac.uk
1,8,8-trimethyl : This part of the name indicates the presence of three methyl (CH₃) groups attached to the bicyclic scaffold at positions 1 and 8. nih.gov
(1R,5S) : These are stereochemical descriptors that define the absolute configuration of the chiral centers at positions 1 and 5. nih.gov
Structurally, this compound is classified as a bicyclic amine. The core structure is a secondary amine, as the nitrogen atom is bonded to two carbon atoms within the ring and one hydrogen atom. nih.gov Its derivatives, however, can be tertiary amines if the nitrogen is further substituted.
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉N |
| Molecular Weight | 153.26 g/mol |
| CAS Number | 465-49-6 |
Historical Context of Azabicyclo[3.2.1]octane Framework Research
The azabicyclo[3.2.1]octane framework is a core structural motif found in a wide range of biologically active molecules, most notably the tropane (B1204802) alkaloids. researchgate.netuni-regensburg.de This family of natural products includes well-known compounds such as atropine, scopolamine, and cocaine. uni-regensburg.de The study of these substances has a rich history, dating back to the 19th century, and their structural elucidation and synthesis have played a significant role in the advancement of organic chemistry. researchgate.net
The diverse and potent biological activities displayed by molecules containing the azabicyclo[3.2.1]octane skeleton have ensured continuous interest from the scientific community. researchgate.netrsc.org Research has expanded from the isolation and study of natural products to the design and synthesis of novel analogues for drug discovery programs. rsc.orgnih.gov The rigid, well-defined three-dimensional structure of this scaffold makes it an attractive template for developing new therapeutic agents targeting various biological systems. nih.gov Consequently, numerous synthetic methodologies have been developed to access this framework enantioselectively, which is crucial for producing new analogues with potentially improved medicinal properties. researchgate.netuni-regensburg.dersc.org
Significance of the this compound Scaffold in Organic Chemistry
The this compound scaffold holds particular significance in organic chemistry, primarily as a chiral building block for synthesis. enaminestore.com Its utility is often linked to its relationship with camphor (B46023), a naturally abundant and chiral monoterpene. chim.it Camphor and its derivatives serve as versatile starting materials for a variety of chemical transformations, enabling the preparation of structurally diverse products. chim.itresearchgate.net The synthesis of chiral amines and heterocycles from camphor is a well-established field, providing access to valuable intermediates for asymmetric synthesis. chim.itresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1,8,8-trimethyl-3-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)8-4-5-10(9,3)7-11-6-8/h8,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRAJVQLWOMYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CNC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,8,8 Trimethyl 3 Azabicyclo 3.2.1 Octane and Its Derivatives
Pioneering Synthetic Routes to the Azabicyclo[3.2.1]octane Core
The foundational approaches to constructing the 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane skeleton have historically leveraged readily available starting materials and robust chemical transformations. These pioneering routes laid the groundwork for more sophisticated methodologies.
Strategies Involving Camphor (B46023) Precursors and Ammonia (B1221849)/Amine Reactions
A prominent and historically significant route to the this compound framework utilizes D-(+)-camphoric acid, a derivative of camphor. This strategy hinges on the formation of a cyclic imide, followed by reduction.
The initial step involves the reaction of D-(+)-camphoric anhydride (B1165640) with ammonia or a primary amine to form the corresponding imide, known as camphorimide (this compound-2,4-dione). This reaction is typically carried out at elevated temperatures. For instance, heating camphoric anhydride with ammonia in ethanol (B145695) at 160 °C yields camphorimide.
Subsequent reduction of the imide carbonyl groups provides the desired this compound. A common reducing agent for this transformation is lithium aluminium hydride (LiAlH4). This two-step process, starting from a chiral precursor, offers a straightforward pathway to the bicyclic amine.
Table 1: Synthesis of this compound from Camphoric Anhydride
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | D-(+)-Camphoric anhydride, Ammonia | Ethanol, 160 °C | This compound-2,4-dione (Camphorimide) |
Alternative Cyclization and Ring-Forming Reactions
Beyond the classical camphor-based routes, other cyclization strategies have been developed to construct the azabicyclo[3.2.1]octane core. These methods often offer greater flexibility in introducing substituents.
One such alternative involves the condensation of 3-aroyl-1,2,2-trimethylcyclopentane-1-carboxylic acids with bidentate nucleophiles like hydrazine (B178648) or diamines. These reactions can lead to the formation of condensed azabicyclooctane derivatives. For example, the reaction of 3-p-toluoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid with hydrazine can, under specific conditions, lead to a bicyclic 1,2-diazepinone which can then undergo a stereoselective ring contraction to an azabicyclo[3.2.1]octanone derivative when treated with Zn/HCl.
Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of various azabicyclic structures, including the 8-azabicyclo[3.2.1]octane system. While not specifically detailed for the 1,8,8-trimethyl derivative, the general approach involves the cyclization of a diene-containing amine precursor using a ruthenium catalyst. This methodology provides a convergent route to the bicyclic core.
Advanced Synthetic Approaches for Functionalization at the Nitrogen Atom
Modification of the nitrogen atom within the this compound scaffold is crucial for tuning its chemical and biological properties. A variety of advanced synthetic methods have been employed for this purpose.
Alkylation and Acylation Reactions
The secondary amine of this compound is amenable to standard N-alkylation and N-acylation reactions. Alkylation can be achieved by reacting the parent amine with alkyl halides or other electrophilic alkylating agents.
Similarly, acylation can be performed using acyl chlorides or anhydrides to introduce a wide range of acyl groups. These reactions are fundamental in the synthesis of diverse derivatives. For instance, the synthesis of various N-substituted derivatives of camphorimide has been reported, which can then be reduced to the corresponding N-substituted 1,8,8-trimethyl-3-azabicyclo[3.2.1]octanes. A study on the synthesis of cyclic D-(+)-camphoric acid imides demonstrated the reaction of camphoric anhydride with various amines to produce N-substituted camphorimides with good yields.
Table 2: Examples of N-Substituted Camphorimide Synthesis
| Amine Reactant | Product | Yield (%) |
|---|---|---|
| 2-Hydroxyethylamine | (1R,5S)-3-(2-Hydroxyethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | 90 |
| 2-Hydroxypropylamine | (1R,5S)-3-(2-Hydroxypropyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | 85 |
Exploration of Amination and Heteroatom Introduction
The direct introduction of a nitrogen substituent (amination) or other heteroatoms at the nitrogen position of the pre-formed this compound is a less common but potentially powerful strategy. Asymmetric electrophilic amination using chiral N-H oxaziridines derived from camphor has been reported for various carbon nucleophiles, showcasing the potential for nitrogen-transfer reactions involving camphor-derived reagents. While not a direct amination of the azabicyclo-nitrogen, it highlights the utility of camphor-based chemistry in nitrogen-containing compound synthesis.
Asymmetric Synthesis and Stereocontrol in this compound Synthesis
The stereochemistry of the this compound core is critical for its application in various fields. The use of chiral starting materials, particularly camphor and its derivatives, is a cornerstone of achieving stereocontrol.
The synthesis of this compound from D-(+)-camphoric acid inherently provides an enantiomerically enriched product due to the defined stereochemistry of the starting material. The rigid bicyclic structure of camphor provides excellent stereochemical control during the synthetic sequence.
For the broader class of azabicyclo[3.2.1]octanes, various asymmetric synthetic strategies have been developed. These include enantioselective cycloaddition reactions and the use of chiral auxiliaries. For example, enantioselective [5+2] cycloaddition reactions have been utilized to synthesize functionalized oxa- and azabicyclo[3.2.1]octenes with complete retention of enantiomeric purity when starting from chiral, non-racemic scaffolds. While not directly applied to the title compound, these methods demonstrate the potential for high levels of stereocontrol in the formation of the bicyclic core.
Furthermore, the synthesis of deuterated chiral bicyclic compounds related to camphor, including a deuterated derivative of this compound, has been reported. This work underscores the ability to precisely control the stereochemistry of this ring system.
Green Chemistry Principles in the Synthesis of Bicyclic Azamines
The growing emphasis on sustainable chemical practices has led to the incorporation of green chemistry principles in the synthesis of bicyclic azamines, including this compound and its analogues. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus include the use of greener solvents, enhancing atom economy, and the application of biocatalysis.
One of the foundational approaches to greener synthesis is the careful selection of solvents. Traditional syntheses often rely on volatile and potentially toxic organic solvents. In the context of bicyclic azamine synthesis, researchers are exploring the use of more environmentally friendly alternatives such as water, ethanol, and supercritical carbon dioxide. For instance, microwave-assisted organic synthesis (MAOS) in aqueous media has been shown to accelerate reaction rates and improve yields in the formation of various nitrogen-containing heterocycles, thereby reducing energy consumption and the need for conventional organic solvents. mdpi.com
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another critical aspect of green chemistry. rsc.org Synthetic routes with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. For the synthesis of bicyclic azamines, this can be achieved through the strategic design of reaction pathways that avoid the use of stoichiometric reagents and protecting groups, which often lead to the generation of significant by-products.
Biocatalysis has emerged as a powerful tool for the green synthesis of chiral amines and their derivatives. Enzymes, such as transaminases, can catalyze the asymmetric synthesis of amines with high enantioselectivity under mild reaction conditions. A pertinent example is the biocatalytic synthesis of a derivative of the related 8-azabicyclo[3.2.1]octane core. By employing a specifically engineered (S)-selective transaminase, researchers were able to convert 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one into the corresponding 3-amino derivative with high stereoselectivity. scispace.com This enzymatic approach offers a sustainable alternative to traditional chemical methods that may require chiral auxiliaries or resolutions, which often have lower atom economy.
The synthesis of this compound can be envisioned from naturally derived starting materials, such as D-(+)-camphoric acid, which aligns with the green chemistry principle of using renewable feedstocks. researchgate.netlookchem.com A common synthetic route involves the conversion of D-(+)-camphoric acid to its corresponding imide, this compound-2,4-dione, also known as camphorimide. researchgate.net This intermediate can then be reduced to the target bicyclic azamine. A powerful and well-established method for the reduction of cyclic amides (lactams) to their corresponding cyclic amines is the use of lithium aluminium hydride (LiAlH4). ic.ac.ukmasterorganicchemistry.com This reagent effectively reduces the carbonyl groups of the imide to methylene (B1212753) groups, yielding the desired this compound. While effective, the use of LiAlH4 necessitates anhydrous conditions and careful handling, and generates aluminum-containing waste products. Green chemistry approaches would seek to replace such stoichiometric metal hydride reagents with catalytic hydrogenation methods where possible, although the reduction of amides often requires harsh conditions.
Below is a table summarizing the key synthetic steps and reagents discussed:
| Starting Material | Intermediate | Target Compound | Key Reagents/Methods | Green Chemistry Considerations |
| D-(+)-Camphoric Acid | This compound-2,4-dione (Camphorimide) | This compound | 1. Ammonia/Heat 2. LiAlH4 reduction | Use of a renewable starting material. The reduction step involves a stoichiometric reagent with associated waste. |
| 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one | Not applicable | 3-Amino-8-benzoyl-8-azabicyclo[3.2.1]octane | (S)-selective transaminase | Biocatalysis offers high stereoselectivity under mild conditions, reducing the need for protecting groups and chiral auxiliaries. |
Further research into greener alternatives for the reduction of camphorimide could involve catalytic hydrogenation under high pressure or the development of novel, more environmentally benign reducing agents. The application of green metrics, such as the CHEM21 toolkit, can provide a quantitative assessment of the environmental impact of different synthetic routes, guiding the development of more sustainable methodologies for the production of bicyclic azamines. rsc.orgrsc.org
Structural Elucidation and Conformational Analysis of 1,8,8 Trimethyl 3 Azabicyclo 3.2.1 Octane Systems
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are fundamental in determining the molecular structure, connectivity, and conformational preferences of 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane systems in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, while two-dimensional (2D) techniques like COSY, HSQC, and NOESY reveal connectivity and spatial relationships, which are crucial for conformational analysis. ipb.ptresearchgate.net
In derivatives such as (1R,5S)-3-(2-Hydroxyethyl)-1,8,8-trimethyl-3-azabicyclo-[3.2.1]octane-2,4-dione, the proton signals for the three methyl groups appear at distinct chemical shifts (δ 0.93, 0.98, and 1.17 ppm), indicating their unique magnetic environments within the rigid bicyclic structure. researchgate.net The corresponding ¹³C NMR signals for these methyl carbons are observed at δ 13.9, 19.1, and 21.9 ppm. researchgate.net The bridgehead proton (1-CH) typically appears as a doublet around δ 2.70 ppm. researchgate.net
Advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly informative for establishing the stereochemistry and conformation. researchgate.net For instance, NOESY experiments can confirm the relative orientation of substituents by identifying protons that are close in space, which helps in assigning the endo or exo configuration of functional groups attached to the bicyclic system. researchgate.netdiva-portal.org In related 3-azabicyclo[3.2.1]octane systems, a chair-envelope conformation is often preferred in solution, with the piperidine (B6355638) ring adopting a chair form and the five-membered ring an envelope shape. researchgate.netnih.gov
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 6-CH₃ | 0.93 (s) | 21.9 |
| 7-CH₃ | 0.98 (s) | 19.1 |
| 8-CH₃ | 1.17 (s) | 13.9 |
| 1-CH | 2.70 (d, J = 6.9 Hz) | 56.4 |
| 2-CH₂ | 1.73-1.78 (m), 2.15-2.21 (m) | 25.1 |
| 3-CH₂ | 1.89-1.92 (m) | 34.1 |
| C-4 (Bridgehead) | - | 54.4 |
| C-5 (Bridgehead) | - | 44.2 |
| C=O (Amide) | - | 177.3, 179.2 |
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present and their conformational environment. researchgate.net In derivatives of this compound, the FTIR spectrum is dominated by characteristic absorptions corresponding to C-H, C-N, and any substituent functional groups.
For example, in dione (B5365651) derivatives, two strong carbonyl (C=O) stretching bands are observed in the region of 1670-1730 cm⁻¹, which is typical for amides in a five-membered ring. researchgate.net The C-H stretching vibrations of the methyl and methylene (B1212753) groups are typically found in the 2800-3000 cm⁻¹ range. mdpi.com The precise frequencies of these bands can be sensitive to the molecule's conformation and any intramolecular interactions, such as hydrogen bonding. researchgate.net By comparing experimental spectra with those calculated using computational methods like Density Functional Theory (DFT), a deeper understanding of the stable conformations in solution can be achieved. researchgate.net
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| O-H stretch | 3483 |
| C-H stretch | 2968 |
| C=O stretch (asymmetric) | 1728 |
| C=O stretch (symmetric) | 1674 |
| CH₃ bend (symmetric) | 1343 |
Mass spectrometry is an essential analytical technique used to determine the molecular weight and confirm the molecular formula of this compound derivatives. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. mdpi.comiucr.org
The fragmentation pattern observed in the mass spectrum provides structural information about the molecule. For azabicyclo[3.2.1]octane systems, fragmentation often involves cleavage of the C-C bonds adjacent to the bridgehead carbons and the nitrogen atom. aip.org The rigid bicyclic structure can lead to characteristic fragmentation pathways. Common fragmentation patterns for aliphatic amines include alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org The molecular ion peak ([M]⁺) for compounds containing a single nitrogen atom will have an odd nominal mass, which serves as a useful diagnostic tool. libretexts.org
| Compound | Adduct | Calculated m/z | Predicted CCS (Ų) |
|---|---|---|---|
| (1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)methanol | [M+H]⁺ | 184.16959 | 143.3 |
| (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride | [M+H]⁺ | 216.11498 | 147.5 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.
The crystal structures of several derivatives of the this compound system, particularly those derived from camphoric acid, have been determined by X-ray diffraction. For example, the structure of (1R,5S)-3-[(E)-2′-Butenoyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione was determined to be in the orthorhombic space group P2₁2₁2₁. researchgate.net
Such analyses reveal the precise conformation of the bicyclic system in the solid state. A related structure, camphoric anhydride (B1165640) ((1R)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione), also crystallizes in the P2₁2₁2₁ space group. In this structure, the six-membered ring adopts a half-boat conformation. These crystallographic studies provide a static picture of the molecule, which complements the dynamic conformational information obtained from NMR studies in solution.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.555 (2) |
| b (Å) | 11.406 (2) |
| c (Å) | 11.632 (2) |
| Z | 4 |
| R-factor | 0.051 |
For chiral molecules, X-ray crystallography is a primary method for determining the absolute configuration (the R/S designation of stereocenters). masterorganicchemistry.com When a chiral molecule crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to establish the true handedness of the molecule. iucr.org
This is often quantified by the Flack parameter, which should refine to a value close to zero for the correct absolute structure. For instance, in the structure determination of (1R,5S)-3-[(E)-2′-Butenoyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione, the absolute structure was successfully determined using this method. researchgate.net Similarly, for a different azabicyclo[3.2.1]octan-3-one derivative, the Flack parameter was refined to 0.12 (18), confirming the absolute configuration of the chosen enantiomer. iucr.org This unambiguous assignment is critical in fields like pharmacology, where enantiomers can have vastly different biological activities.
Computational Chemistry in Structural and Conformational Research
Computational chemistry has become an indispensable tool for the structural and conformational analysis of complex molecules, including bicyclic systems like this compound. These theoretical methods provide deep insights into molecular geometry, stability, and electronic properties, often complementing or guiding experimental work. While specific computational studies on the 1,8,8-trimethyl derivative are not extensively documented in available literature, the principles and findings from research on the parent 3-azabicyclo[3.2.1]octane scaffold and its analogues are directly applicable.
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and, consequently, the optimized geometry of molecules. For bicyclic amines like the 3-azabicyclo[3.2.1]octane system, DFT calculations are crucial for identifying the most stable three-dimensional conformations and understanding the energetic relationships between them.
The 3-azabicyclo[3.2.1]octane skeleton, which forms the core of the target compound, can exist in several conformations, primarily differing in the arrangement of the six-membered piperidine ring. This ring can adopt chair, boat, or twist-boat forms. DFT calculations allow researchers to compute the total electronic energy of each possible conformer, thereby identifying the global minimum energy structure, which is the most stable and likely to be observed experimentally.
Commonly employed DFT protocols for such analyses involve hybrid functionals like B3LYP, often paired with Pople-style basis sets such as 6-31G(d) or larger. arxiv.orgnih.gov These calculations can accurately predict bond lengths, bond angles, and torsional angles. For the related tropane (B1204802) alkaloids (N-methyl-8-azabicyclo[3.2.1]octane), computational studies have extensively investigated the conformational preferences, such as the axial versus equatorial orientation of the N-methyl group, and have shown excellent agreement with experimental data from NMR spectroscopy and X-ray crystallography. researchgate.netacademie-sciences.fr The trimethyl substitution in this compound introduces significant steric constraints that would be well-defined by DFT geometry optimization, influencing the preferred conformation of the bicyclic system.
Table 1: Representative Applications of DFT in Bicyclic Amine Geometry Optimization
| Computational Task | DFT Method (Example) | Key Findings for Azabicyclo[3.2.1]octane Systems |
| Conformer Energy Ranking | B3LYP/6-31G(d) | Determines the relative stability of chair, boat, and twist-boat conformations of the piperidine ring. |
| Geometric Parameter Prediction | M06-2X/cc-pVTZ | Calculates bond lengths, angles, and dihedrals for comparison with crystallographic data. |
| Invertomer Stability | B3LYP with solvent model | Predicts the energy difference between axial and equatorial N-substituent orientations. academie-sciences.fr |
While DFT is excellent for finding stationary points (energy minima and transition states) on the potential energy surface, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a powerful method to explore the complete conformational landscape.
An MD simulation can reveal the pathways of interconversion between different stable conformers, calculate the free energy barriers for these transitions, and identify the most populated conformational states at a given temperature. This is particularly useful for flexible molecules or for understanding how a molecule's shape changes in different environments, such as in solution. For a molecule like this compound, MD could be used to:
Simulate the flexibility of the bicyclic rings.
Observe transitions between chair and boat conformations of the piperidine moiety.
Understand how the bulky trimethyl groups restrict conformational freedom compared to the unsubstituted parent compound.
Although specific MD studies focused solely on the conformational landscape of this compound are not prominent in the reviewed literature, this technique has been widely applied to study the conformational properties of other cyclic molecules, such as cyclooctane, demonstrating its utility in mapping complex energy landscapes. researchgate.net Enhanced sampling techniques, such as metadynamics, can be coupled with MD to more efficiently explore conformational space and overcome high energy barriers. dntb.gov.ua
Computational chemistry is a powerful tool for predicting spectroscopic properties, which is invaluable for structural elucidation and the interpretation of experimental data. DFT-based methods are routinely used to calculate parameters for NMR and chiroptical spectroscopies. researchgate.net
Spectroscopic Parameters:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to predict NMR chemical shifts (δ) and spin-spin coupling constants (J). faccts.de By calculating the magnetic shielding tensors for each nucleus, researchers can generate a theoretical NMR spectrum. Comparing this predicted spectrum with an experimental one is a standard method for confirming the structure and assigning specific resonances, especially for complex molecules with overlapping signals. academie-sciences.fr
Electronic Circular Dichroism (ECD): For chiral molecules, Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating ECD spectra. acs.orgnih.gov The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the calculated ECD spectrum of a specific enantiomer with the experimental spectrum, the absolute configuration of the molecule can be unambiguously determined. researchgate.netresearchgate.net This is particularly crucial for bicyclic systems where stereochemistry dictates biological activity.
Reactivity Descriptors: DFT also provides a framework for understanding and predicting chemical reactivity through the analysis of the frontier molecular orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Various "reactivity descriptors" can be calculated from the energies and properties of these orbitals. researchgate.net These descriptors help to rationalize a molecule's behavior in chemical reactions. researchgate.netrsc.org For instance, the HOMO-LUMO energy gap is an indicator of chemical stability, while local descriptors like the Fukui function can predict which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack.
Table 2: Computationally Predicted Parameters and Their Significance
| Parameter Type | Parameter | Computational Method | Significance |
| Spectroscopic | NMR Chemical Shifts (¹H, ¹³C) | DFT-GIAO | Structural verification and assignment of experimental spectra. faccts.de |
| Spectroscopic | Electronic Circular Dichroism (ECD) | TD-DFT | Determination of absolute stereochemistry for chiral molecules. nih.gov |
| Reactivity | HOMO-LUMO Energy Gap | DFT | Indicator of kinetic stability and chemical reactivity. |
| Reactivity | Chemical Potential (μ) | DFT | Measures the tendency of electrons to escape from the system. researchgate.net |
| Reactivity | Chemical Hardness (η) | DFT | Measures resistance to change in electron distribution. researchgate.net |
| Reactivity | Fukui Function (f(r)) | DFT | Identifies the most reactive sites within a molecule for radical, nucleophilic, or electrophilic attack. rsc.org |
Reaction Mechanisms and Reactivity of the 1,8,8 Trimethyl 3 Azabicyclo 3.2.1 Octane Framework
Reactivity of the Bridged Nitrogen Atom
The reactivity of the tertiary nitrogen atom in the 3-position is a focal point of the molecule's chemistry. Its nucleophilic character and susceptibility to electrophilic attack are significantly modulated by the steric and electronic environment imposed by the bicyclic system.
Nucleophilic Properties and Alkylation Dynamics
The bridged nitrogen atom of 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane possesses a lone pair of electrons, rendering it nucleophilic. However, the steric hindrance imposed by the rigid bicyclic framework and the three methyl groups significantly impacts its reactivity. masterorganicchemistry.com This steric congestion impedes the approach of electrophiles to the nitrogen atom, leading to slower alkylation rates compared to analogous acyclic tertiary amines. masterorganicchemistry.comgoogle.com The nucleophilicity of amines is highly sensitive to steric effects; bulky amines are generally less nucleophilic than their less hindered counterparts, even if they have similar basicities. masterorganicchemistry.com
The process of N-alkylation, which leads to the formation of a quaternary ammonium (B1175870) salt, is a key reaction demonstrating the nucleophilicity of the nitrogen. In the case of this compound, this reaction is expected to be slower than for less sterically encumbered amines. The formation of the quaternary ammonium salt is a prerequisite for certain elimination reactions, as will be discussed in section 4.2.
| Factor | Influence on Nucleophilicity | Rationale |
|---|---|---|
| Bicyclic Framework | Decrease | Rigid structure restricts the optimal orientation for nucleophilic attack. |
| Methyl Groups (C1, C8, C8) | Decrease | Provide significant steric shielding of the nitrogen atom. |
| Tertiary Amine Nature | Increase (electronic) / Decrease (steric) | Alkyl groups are electron-donating, increasing electron density on nitrogen, but also increase steric bulk. masterorganicchemistry.com |
Electrophilic Substitution Patterns
Direct electrophilic substitution on the nitrogen atom of the this compound framework is a fundamental reaction, with protonation being the most common example. As a tertiary amine, the bridged nitrogen is basic and readily reacts with acids to form ammonium salts.
While electrophilic substitution is a key aspect of the chemistry of many nitrogen-containing compounds, detailed studies on the electrophilic substitution patterns specifically at the nitrogen of this compound, beyond protonation and alkylation, are not extensively documented in readily available literature. However, general principles of amine chemistry suggest that the nitrogen atom could react with a variety of electrophiles, with the reaction rate and outcome being heavily influenced by the steric factors discussed previously. For related 8-azabicyclo[3.2.1]octane derivatives, electrophilic substitution on other parts of the molecule, such as a phenyl ring attached to the framework, has been noted.
Ring Opening and Rearrangement Reactions
The rigid bicyclic structure of this compound can undergo ring-opening and rearrangement reactions under specific conditions, often involving the nitrogen atom.
A significant ring-opening reaction applicable to this system is the Hofmann elimination. wikipedia.orgbyjus.comallen.in This reaction proceeds through a quaternary ammonium hydroxide (B78521) intermediate, which is formed by the exhaustive methylation of the nitrogen atom with an excess of methyl iodide, followed by treatment with silver oxide and water. byjus.com Upon heating, the quaternary ammonium hydroxide undergoes a β-elimination reaction to yield an alkene and a tertiary amine. allen.in The regioselectivity of the Hofmann elimination is governed by the "Hofmann rule," which predicts that the major product will be the least substituted (and often least stable) alkene. byjus.com This is attributed to the steric bulk of the trialkylamine leaving group, which favors the abstraction of a proton from the least sterically hindered β-carbon. wikipedia.org
In the context of the this compound framework, Hofmann elimination would lead to the cleavage of one of the C-N bonds within the ring system, resulting in a functionalized cycloheptene (B1346976) derivative.
Oxidative and Reductive Transformations of the Bicyclic System
The this compound system can undergo both oxidative and reductive transformations, targeting either the nitrogen atom or functional groups appended to the bicyclic core.
Oxidation of the tertiary nitrogen atom is a common reaction for bicyclic amines. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can lead to the formation of the corresponding N-oxide. mdpi.comuni-regensburg.de The formation of N-oxides from tertiary amines is a well-established transformation. mdpi.com In a related system, the oxidation of 1,8,8-trimethyl-3-thiabicyclo[3.2.1]octane with m-chloroperoxybenzoic acid yields a mixture of sulfoxides. sci-hub.se This suggests that the bicyclic framework is amenable to oxidation at the heteroatom.
Reductive transformations are typically associated with derivatives of the parent compound. For instance, lactams derived from the this compound framework, such as the corresponding 2,4-dione, can undergo reduction. The reduction of a lactam within a 2-azabicyclo[3.2.1]octane system has been reported, indicating that the carbonyl groups of the imide can be reduced to the corresponding amines or alcohols, depending on the reducing agent and reaction conditions. rsc.org
Mechanisms of Amide Bond Distortion and Resonance in Derived Lactams
The incorporation of the nitrogen atom of the this compound framework into a lactam, specifically the imide this compound-2,4-dione, leads to significant distortion of the amide bonds from planarity. This distortion has profound effects on the chemical and spectroscopic properties of the molecule. nih.govnih.gov
The planarity of a typical amide bond is a result of the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts partial double bond character to the C-N bond. nih.gov In a bicyclic system like the derived lactam of this compound, the geometric constraints of the rings prevent the amide nitrogen and the adjacent carbonyl groups from achieving a planar conformation. This deviation from planarity is quantified by the Winkler-Dunitz parameters: the twist angle (τ), and the pyramidalization at the nitrogen (χN) and carbon (χC) atoms. researchgate.net
A non-planar amide bond, often referred to as a "twisted amide," exhibits reduced resonance stabilization. nih.gov This leads to several observable consequences:
Increased Reactivity: The carbonyl carbons are more electrophilic and ketone-like, making them more susceptible to nucleophilic attack compared to planar amides. nih.gov
Changes in Bond Lengths: The C-N bond is elongated, and the C=O bond is shortened, reflecting a decreased double bond character in the former and an increased double bond character in the latter. nih.gov
Spectroscopic Shifts: The C=O stretching frequency in the infrared (IR) spectrum shifts to higher wavenumbers, and the carbonyl carbon signal in the 13C NMR spectrum shifts downfield, both approaching values typical for ketones. nih.gov
The crystal structure of (1R,5S)-3-[(E)-2′-butenoyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione, a derivative of the lactam , has been determined by X-ray diffraction. researchgate.net This structural data provides direct evidence for the non-planar nature of the imide system within this bicyclic framework.
| Property | Planar Amide | Distorted Amide (in bicyclic lactam) |
|---|---|---|
| Resonance Stabilization | High | Low |
| C-N Bond Character | Partial Double Bond | More Single Bond-like |
| Carbonyl Reactivity | Low | High (Ketone-like) nih.gov |
| IR (C=O) Stretch | Lower Frequency | Higher Frequency nih.gov |
| 13C NMR (C=O) Shift | Upfield | Downfield nih.gov |
Derivatives and Analogues of 1,8,8 Trimethyl 3 Azabicyclo 3.2.1 Octane: Synthetic Design and Structural Diversity
Design and Synthesis of N-Substituted Derivatives
The nitrogen atom at the 3-position of the 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane scaffold is a primary site for synthetic modification, allowing for the introduction of a wide array of substituents. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and physical characteristics. Common strategies for N-substitution include N-alkylation, N-acylation, and reductive amination.
N-alkylation is a fundamental method for introducing alkyl, aryl, or heterocyclic moieties at the nitrogen atom. For instance, the reaction of this compound with various alkyl halides or other electrophiles can yield a diverse library of N-substituted derivatives. Similarly, N-acylation with acyl chlorides or anhydrides provides access to the corresponding amides, which can serve as key intermediates for further functionalization.
A notable derivative is the this compound-2,4-dione, which is synthesized from D-(+)-camphoric acid anhydride (B1165640) and various amines or hydrazides. thieme-connect.com This imide scaffold has been further functionalized at the nitrogen atom with a variety of substituents, including aliphatic linear amines and amino alcohols, to explore their potential biological activities. thieme-connect.com For example, N-substituted derivatives with moieties like 2-(4-morpholinyl)ethyl have been synthesized and characterized.
The following table summarizes some examples of N-substituted derivatives of this compound-2,4-dione:
| Substituent at N-3 Position | Resulting Compound | Reference |
| 2-Hydroxyethyl | (1R,5S)-3-(2-Hydroxyethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | thieme-connect.com |
| 2-Hydroxypropyl | (1R,5S)-3-(2-Hydroxypropyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | thieme-connect.com |
| 2-Hydroxypentyl | (1R,5S)-3-(2-Hydroxypentyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | thieme-connect.com |
| Phenyl | (1R,5S)-3-Phenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | thieme-connect.com |
| 4-Methylphenyl | (1R,5S)-3-(4-Methylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | thieme-connect.com |
Functionalization at Bridgehead and Methyl Positions
Functionalization of the carbon skeleton of this compound, particularly at the bridgehead (C1 and C5) and methyl (C8) positions, presents a greater synthetic challenge due to the lower reactivity of these C-H bonds. However, such modifications are crucial for creating derivatives with novel three-dimensional shapes and functionalities.
Direct functionalization of the bridgehead positions in bicyclo[3.2.1]octane systems is not extensively documented for the specific this compound core. However, general strategies for bridgehead functionalization in related bicyclic systems often involve radical-mediated processes or the use of highly reactive intermediates. stackexchange.comnih.gov For instance, the generation of a bridgehead radical could potentially allow for the introduction of various functional groups. stackexchange.com Another approach could involve the synthesis of the bicyclic system with a pre-functionalized bridgehead, for example, through intramolecular cycloadditions of precursors bearing a suitable functional group at the desired position. thieme-connect.comresearchgate.net
The gem-dimethyl group at the C8 position, derived from the camphor (B46023) scaffold, offers another avenue for functionalization. The selective oxidation of one of the methyl groups is a potential route to introduce hydroxyl, carboxyl, or other functional groups. rsc.org C-H activation strategies, which have been successfully applied to terpenes and other complex molecules, could also be explored for the selective functionalization of these methyl groups. nih.govnih.gov For example, palladium-catalyzed C-H activation has been used to convert gem-dimethyl groups into cyclopropanes in other systems. nih.govpsu.edu
Construction of Fused and Spirocyclic Systems Based on the Azabicyclo[3.2.1]octane Core
The construction of fused and spirocyclic systems incorporating the this compound core leads to highly complex and sterically demanding molecular architectures. These derivatives are of interest for their potential to interact with biological targets in a highly specific manner.
The synthesis of fused systems can be achieved through annulation reactions, where a new ring is built onto the existing bicyclic framework. springernature.com For example, a Pauson-Khand reaction involving an appropriately functionalized azabicyclo[3.2.1]octane derivative could lead to the formation of a fused cyclopentenone ring. nih.gov Intramolecular cyclization reactions of N-substituted derivatives, where the substituent contains a reactive moiety, can also be employed to construct fused heterocyclic systems. rsc.orgresearchgate.netthieme-connect.de
Spirocyclic systems can be generated by reactions that form a new ring sharing a single atom with the azabicyclo[3.2.1]octane core. mdpi.com One common approach involves the use of cycloaddition reactions. For instance, a 1,3-dipolar cycloaddition of an azomethine ylide generated from a ketone precursor with a suitable dipolarophile can lead to the formation of spiro-pyrrolidine derivatives. researchgate.net While specific examples starting from this compound are not readily found, the general principles of spirocycle synthesis are applicable. mdpi.comresearchgate.netnih.gov
Stereoisomeric Studies and Chiral Pool Utilization
The this compound scaffold is inherently chiral, and the control of its stereochemistry is a critical aspect of its synthetic chemistry. The utilization of the chiral pool, particularly enantiomerically pure starting materials from nature, is a powerful strategy to access stereochemically defined derivatives.
A significant portion of the synthetic routes towards this compound and its derivatives start from readily available and enantiopure terpenes such as (+)-camphor and its derivatives. thieme-connect.com For example, D-(+)-camphoric acid anhydride is a key starting material for the synthesis of various N-substituted this compound-2,4-diones. thieme-connect.com The stereochemistry of the final product is directly inherited from the chiral precursor, ensuring the formation of a single enantiomer.
Stereoselective reactions are also employed to control the formation of new stereocenters during the synthesis of more complex derivatives. For instance, in the synthesis of fused systems, the facial selectivity of cycloaddition reactions can be influenced by the steric hindrance of the bicyclic core, leading to the preferential formation of one diastereomer. nih.gov Similarly, reductions of carbonyl groups or other transformations on the bicyclic scaffold can proceed with high stereoselectivity due to the rigid, conformationally constrained nature of the ring system. The stereochemical outcome of such reactions is often predictable and can be rationalized based on steric and electronic factors. springernature.com
Advanced Research Applications of the 1,8,8 Trimethyl 3 Azabicyclo 3.2.1 Octane Scaffold
Role as a Privileged Scaffold in Organic Synthesis
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a promising starting point for the development of a diverse range of bioactive compounds. While the broader azabicyclo[3.2.1]octane core is widely recognized for its utility in medicinal chemistry, the 1,8,8-trimethyl substituted variant offers a unique combination of steric bulk and conformational rigidity that influences its synthetic applications.
Building Blocks for Complex Molecular Architectures
The 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane scaffold serves as a versatile building block in the synthesis of more complex molecules, particularly those with potential biological activity. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, which is a crucial aspect in the design of molecules that interact with specific biological targets.
One notable synthetic route to this scaffold starts from the naturally occurring and chiral D-(+)-camphoric acid. nih.govnih.govresearchgate.netosi.lv This parent compound can be used to synthesize a variety of derivatives, including imides with potential antiviral activity. researchgate.netosi.lv For instance, reaction of D-(+)-camphoric anhydride (B1165640) with various amines can yield N-substituted this compound-2,4-diones. researchgate.net The synthesis of these complex heterocyclic compounds showcases the utility of the trimethylated scaffold as a foundational element for constructing diverse molecular architectures.
The following table details examples of complex molecules synthesized using the this compound scaffold.
| Starting Material | Reagent | Resulting Complex Molecule | Reference |
| D-(+)-Camphoric acid | Ethylenediamine | Polycyclic nitrogen-containing compound | nih.gov |
| D-(+)-Camphoric anhydride | Various amines | N-substituted this compound-2,4-diones | researchgate.net |
Asymmetric Induction in Catalysis (e.g., Chiral Auxiliaries and Ligands)
The inherent chirality of the this compound scaffold, often derived from chiral precursors like camphoric acid, makes it an attractive candidate for applications in asymmetric catalysis. Chiral auxiliaries and ligands play a pivotal role in stereoselective synthesis by controlling the stereochemical outcome of a reaction. While specific examples detailing the use of this compound as a chiral auxiliary or ligand are not extensively documented in readily available literature, the general principles of asymmetric induction using chiral amines are well-established. The rigid bicyclic structure of this compound could enforce a specific conformation in a transition state, thereby directing the approach of a reactant to one face of a prochiral substrate, leading to the preferential formation of one enantiomer.
Scaffold-Based Drug Design and Discovery Methodologies
The unique structural features of the this compound scaffold have been exploited in the design and discovery of novel therapeutic agents. Its rigid nature helps in reducing the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
Exploration in Receptor Modulator Design
Derivatives of the this compound scaffold have been investigated as modulators of various biological receptors. The ability to introduce diverse substituents at the nitrogen atom and other positions of the bicyclic ring allows for the fine-tuning of pharmacological activity and selectivity. For example, azabicyclo[3.2.1]octane derivatives have been explored in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which are of interest for their potential anti-inflammatory effects. acs.orgnih.gov Constraining a piperidine (B6355638) core into a more rigid azabicyclic scaffold was found to be beneficial for inhibitory activity. acs.orgnih.gov
Precursors to Biologically Active Compounds
The this compound framework serves as a key intermediate in the synthesis of a range of biologically active compounds. A significant area of investigation has been the development of antiviral agents. Researchers have synthesized a series of D-(+)-camphoric acid imides incorporating this scaffold and evaluated their antiviral activity. researchgate.netosi.lv These studies highlight the potential of this chemical entity as a platform for the discovery of new antiviral drugs. The synthesis of these compounds often involves the reaction of D-(+)-camphoric anhydride with various amines, leading to a library of derivatives for biological screening. researchgate.net
Materials Science Applications of Functionalized Derivatives
Currently, there is a lack of specific research detailing the application of functionalized this compound derivatives in the field of materials science. However, the inherent properties of this scaffold suggest potential avenues for future exploration. The rigid, three-dimensional structure could be incorporated into polymers to influence their morphology and properties. Furthermore, the nitrogen atom provides a site for coordination with metal ions, opening up possibilities for the development of novel coordination polymers or metal-organic frameworks (MOFs). The chirality of the scaffold could also be exploited in the creation of chiral materials with applications in enantioselective separations or catalysis. Further research is needed to explore these potential applications.
Chiral Materials and Optoelectronic Applications (e.g., Plasmonic Nanomaterials)
The development of chiral materials is a burgeoning field, with significant implications for optoelectronics. Chiral plasmonic nanomaterials, in particular, have garnered widespread attention for their potential applications in chiral catalysis, advanced metamaterials, and enantioselective biosensing. researchgate.netnih.gov These materials exhibit unique chiroptical properties, such as an enhanced circular dichroism (CD) response, due to the interaction of light with their chiral structure at the nanoscale. nih.govbohrium.com
The this compound scaffold, often derived from chiral precursors like D-(+)-camphoric acid, provides a robust and sterically defined building block for inducing chirality. researchgate.net While the direct incorporation of the parent compound into plasmonic nanomaterials is an emerging area of research, the principle relies on transferring the molecular chirality of a ligand to the nanoparticle's surface plasmons. nih.gov The synthesis of various chiral derivatives based on this bicyclic system, such as imides and amides, highlights the versatility of this scaffold in creating molecules with specific stereochemistry. researchgate.netresearchgate.net The intrinsic chirality of these derivatives makes them promising candidates for use as capping agents or templates in the synthesis of 3D chiral plasmonic nanomaterials, which are a focal point of current research due to their unique, plane-independent characteristics. nih.govbohrium.com
Below is a table of representative chiral derivatives of the this compound scaffold that are synthesized for various research purposes.
| Compound Name | Molecular Formula | Key Chiral Feature |
| (1R,5S)-3-(2-Hydroxyethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione researchgate.net | C₁₂H₁₉NO₃ | Derived from D-(+)-camphoric acid, possesses (1R,5S) configuration. |
| (1R,5S)-3-(2-Hydroxypropyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione researchgate.net | C₁₃H₂₁NO₃ | Derived from D-(+)-camphoric acid, possesses (1R,5S) configuration. |
| (1R,5S)-3-[(E)-2′-butenoyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4- dione (B5365651) researchgate.net | C₁₄H₁₉NO₃ | Possesses a defined crystal and molecular structure with (1R,5S) configuration. |
| (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride | C₁₀H₂₀ClN | A bicyclic tertiary amine with a rigid, chiral (1R,5S) framework. |
Analytical Methodologies Utilizing the Bicyclic System
The complex, three-dimensional structure of this compound and its derivatives necessitates the use of advanced analytical methodologies for their characterization. The determination of absolute configuration, purity, and structural elucidation are critical aspects of research involving these compounds.
Chiroptical spectroscopy techniques are particularly vital for analyzing these chiral molecules. Vibrational Circular Dichroism (VCD) is a powerful method used to determine the absolute configuration of chiral molecules in solution. For instance, VCD has been successfully applied to determine the absolute configuration of derivatives of the related 6,8-Dioxabicyclo[3.2.1]octane system, demonstrating its utility for complex bicyclic structures. biotools.us This technique would be similarly crucial for unequivocally establishing the stereochemistry of novel, enantiomerically pure compounds based on the this compound scaffold.
Mass spectrometry (MS) is another essential tool for the characterization of these compounds. High-resolution mass spectrometry provides exact mass measurements, confirming the elemental composition of newly synthesized derivatives. Furthermore, predictive tools can calculate analytical parameters such as the collision cross-section (CCS), which is a valuable identifier in ion mobility-mass spectrometry. These predicted values can be compared with experimental data to increase confidence in compound identification. uni.luuni.lu
The table below summarizes key analytical data for several derivatives, showcasing the types of information used for their characterization.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Predicted Collision Cross Section (CCS) [M+H]⁺ (Ų) | Analytical Context |
| (1r,5s)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride uni.lu | C₁₁H₁₈ClNO | 215.1077 | 147.5 | Used for structural confirmation and identification in complex mixtures via mass spectrometry. uni.lu |
| (1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)methanol uni.lu | C₁₁H₂₁NO | 183.1623 | 143.3 | Key parameters for identification using techniques like ion mobility-mass spectrometry. uni.lu |
| (1R,5S)-3-(2-Hydroxyethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione researchgate.net | C₁₂H₁₉NO₃ | 225.1359 | Not specified | Characterized using IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and functional groups. researchgate.net |
Future Perspectives and Emerging Research Directions for 1,8,8 Trimethyl 3 Azabicyclo 3.2.1 Octane
Advancements in Synthetic Automation and High-Throughput Screening
The efficient synthesis and screening of derivatives of 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane are pivotal for accelerating the discovery of new applications. The integration of automated synthesis platforms is set to revolutionize the construction of libraries based on this scaffold. These platforms, capable of performing multi-step reactions, purifications, and analyses with minimal human intervention, will enable the rapid generation of a diverse array of analogues. This, in turn, will provide a more extensive chemical space for exploration in high-throughput screening (HTS) campaigns.
HTS methodologies are also evolving, with a move towards more sophisticated and biologically relevant assays. The development of high-content screening (HCS) allows for the simultaneous analysis of multiple cellular parameters, providing a more comprehensive understanding of the biological effects of this compound derivatives. The miniaturization of these assays further enhances throughput while conserving valuable compounds and reagents. The combination of automated synthesis and advanced HTS will undoubtedly expedite the identification of novel bioactive molecules possessing the this compound core.
Integration of Artificial Intelligence and Machine Learning in Scaffold Design
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern drug discovery and materials science, and their application to the this compound scaffold is a burgeoning area of research. By analyzing vast datasets of chemical structures and their associated properties, machine learning models can predict the biological activity, physicochemical properties, and potential toxicity of novel derivatives before they are even synthesized.
Generative models, a subset of AI, are being employed to design entirely new molecules based on the this compound framework with desired characteristics. These algorithms can explore a vast virtual chemical space to propose structures that are optimized for specific biological targets or material properties. Furthermore, quantitative structure-activity relationship (QSAR) studies, which correlate the structural features of molecules with their biological activity, are being enhanced by machine learning techniques to build more accurate and predictive models for this particular scaffold. This in silico approach significantly reduces the time and cost associated with traditional trial-and-error methods of discovery.
Exploration of Novel Reactivity and Transformation Pathways
While the fundamental reactivity of the this compound core is relatively well-understood, emerging research is focused on uncovering novel transformation pathways to further functionalize this versatile scaffold. The strategic activation of C-H bonds, traditionally considered unreactive, is a particularly promising avenue. This approach allows for the direct introduction of new functional groups at various positions on the bicyclic ring system, opening up new possibilities for structural diversification.
Researchers are also investigating the use of photocatalysis to drive unique chemical transformations that are not accessible through conventional thermal methods. By harnessing the energy of light, new bonds can be formed and existing ones can be manipulated with high selectivity. The exploration of these novel reactivities will undoubtedly lead to the synthesis of previously inaccessible derivatives of this compound with unique properties and potential applications.
Development of Sustainable Synthesis Protocols
In an era of increasing environmental awareness, the development of sustainable and green synthetic protocols for valuable chemical entities like this compound is of paramount importance. A key focus is the use of flow chemistry, where reactions are carried out in a continuous stream rather than in traditional batch reactors. This technology offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purities.
Furthermore, the principles of green chemistry are being applied to the synthesis of this compound by minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate less waste. The exploration of biocatalysis, which utilizes enzymes to perform chemical transformations, is another promising approach. Enzymes can offer high selectivity and operate under mild reaction conditions, making them an attractive alternative to traditional chemical catalysts. The development of these sustainable synthesis protocols will not only reduce the environmental impact of producing this compound and its derivatives but also contribute to a more economically viable and responsible chemical industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
